2-(pyrazol-1-ylmethyl)-N-(1,3-thiazol-4-ylmethyl)morpholine-4-carboxamide
Description
2-(Pyrazol-1-ylmethyl)-N-(1,3-thiazol-4-ylmethyl)morpholine-4-carboxamide is a synthetic organic compound that features a unique combination of pyrazole, thiazole, and morpholine moieties
Properties
IUPAC Name |
2-(pyrazol-1-ylmethyl)-N-(1,3-thiazol-4-ylmethyl)morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2S/c19-13(14-6-11-9-21-10-15-11)17-4-5-20-12(7-17)8-18-3-1-2-16-18/h1-3,9-10,12H,4-8H2,(H,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTVLHIUWBYCAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NCC2=CSC=N2)CN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyrazol-1-ylmethyl)-N-(1,3-thiazol-4-ylmethyl)morpholine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of Pyrazole Intermediate: Starting with a suitable pyrazole precursor, such as pyrazole-1-carboxaldehyde, which undergoes a reaction with a methylating agent to form pyrazol-1-ylmethyl intermediate.
Thiazole Intermediate Synthesis: The thiazole moiety can be synthesized from 4-methylthiazole, which is then functionalized to introduce a reactive group, such as a halide.
Coupling Reaction: The pyrazol-1-ylmethyl intermediate is then coupled with the thiazole intermediate under basic conditions to form the desired pyrazol-1-ylmethyl-thiazole compound.
Morpholine Carboxamide Formation: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction, where the pyrazol-1-ylmethyl-thiazole compound reacts with morpholine-4-carboxamide under suitable conditions, often involving a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrazol-1-ylmethyl)-N-(1,3-thiazol-4-ylmethyl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, potentially leading to the formation of sulfoxides or sulfones if the thiazole moiety is targeted.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, which may reduce any carbonyl groups present.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine or thiazole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions depending on the specific reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigation as a potential therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(pyrazol-1-ylmethyl)-N-(1,3-thiazol-4-ylmethyl)morpholine-4-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole and thiazole rings could facilitate binding to active sites, while the morpholine ring might enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(Pyrazol-1-ylmethyl)-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide: Similar structure but with a piperidine ring instead of morpholine.
2-(Pyrazol-1-ylmethyl)-N-(1,3-thiazol-4-ylmethyl)pyrrolidine-4-carboxamide: Contains a pyrrolidine ring instead of morpholine.
Uniqueness
2-(Pyrazol-1-ylmethyl)-N-(1,3-thiazol-4-ylmethyl)morpholine-4-carboxamide is unique due to the combination of pyrazole, thiazole, and morpholine rings, which may confer distinct chemical and biological properties. This combination can enhance binding affinity to specific targets and improve pharmacokinetic properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
